Ethyl 2,6-dichloro-4-methylnicotinate

Overview

Description

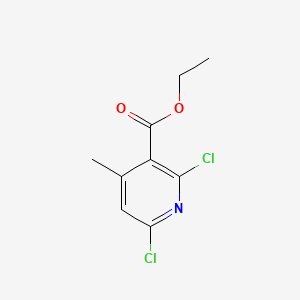

Ethyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-4-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-4-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: The primary product is 2,6-dichloro-4-carboxylic acid.

Reduction: The primary product is 2,6-dichloro-4-methyl-3-hydroxypyridine.

Scientific Research Applications

Ethyl 2,6-dichloro-4-methylnicotinate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. The chlorine atoms and ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2,6-dichloro-4-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

Ethyl 2,4-dichloro-6-methylnicotinate: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.

Methyl nicotinate: Lacks chlorine atoms, resulting in different chemical properties and biological activities.

The unique combination of chlorine atoms and a methyl group in this compound distinguishes it from these similar compounds, providing specific advantages in certain chemical reactions and applications.

Biological Activity

Ethyl 2,6-dichloro-4-methylnicotinate (EDMN) is an organic compound with a molecular formula of C9H9Cl2NO2. This compound is a derivative of nicotinic acid and has garnered attention for its biological activity, particularly in enzyme modulation and potential therapeutic applications. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

Synthesis of this compound

EDMN can be synthesized through various methods, primarily involving the esterification of 2,6-dichloro-4-methylnicotinic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion. The synthesis process can be summarized as follows:

- Reagents : 2,6-Dichloro-4-methylnicotinic acid and ethanol.

- Catalyst : Sulfuric acid.

- Conditions : Reflux for several hours.

The biological activity of EDMN is attributed to its structural features, particularly the chlorine atoms and the ester group. These components influence its interaction with various biological targets:

- Enzyme Inhibition : EDMN acts as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The chlorine substituents enhance binding affinity to specific enzyme sites.

- Receptor Interaction : The compound may also interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.

Enzyme Modulation

Research indicates that EDMN can modulate enzymatic activity in biological systems. For instance, it has been shown to inhibit certain hydrolases and transferases, affecting metabolic processes such as lipid metabolism and neurotransmitter release .

Antimicrobial Activity

Studies have demonstrated that EDMN exhibits antimicrobial properties against various pathogens. A notable study revealed that it possesses significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of EDMN on cancer cell lines. Results indicated that EDMN can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates hydrolase activity | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of EDMN against Staphylococcus aureus and Escherichia coli. The results showed that EDMN inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Cytotoxic Effects on Cancer Cells

In another investigation published in the Journal of Medicinal Chemistry, EDMN was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, suggesting significant anticancer properties that warrant further exploration .

Properties

IUPAC Name |

ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRKHJUVHZLWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743158 | |

| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108130-10-5 | |

| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.